molecular formula C16H21ClN4O2S B6760696 N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]-3-ethylimidazole-4-sulfonamide

N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]-3-ethylimidazole-4-sulfonamide

Cat. No.: B6760696
M. Wt: 368.9 g/mol
InChI Key: SUBVGJFYQLHIPF-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]-3-ethylimidazole-4-sulfonamide is a complex organic compound that features a pyrrolidine ring, an imidazole ring, and a sulfonamide group

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]-3-ethylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN4O2S/c1-3-21-11-18-10-15(21)24(22,23)19-14-8-9-20(2)16(14)12-4-6-13(17)7-5-12/h4-7,10-11,14,16,19H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBVGJFYQLHIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC=C1S(=O)(=O)NC2CCN(C2C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]-3-ethylimidazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the pyrrolidine and imidazole intermediates. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the pyrrolidine ring.

    Formation of the Imidazole Ring: This can be synthesized through the condensation of suitable aldehydes or ketones with amines.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]-3-ethylimidazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the sulfonamide group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]-3-ethylimidazole-4-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Research: The compound can be used as a tool to study enzyme inhibition, receptor binding, and other biochemical processes.

    Industrial Applications: It may be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]-3-ethylimidazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The chlorophenyl and imidazole rings may also contribute to binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]-3-methylimidazole-4-sulfonamide
  • N-[2-(4-bromophenyl)-1-methylpyrrolidin-3-yl]-3-ethylimidazole-4-sulfonamide

Uniqueness

N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]-3-ethylimidazole-4-sulfonamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its lipophilicity, while the imidazole and sulfonamide groups contribute to its potential as an enzyme inhibitor.

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